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Compound of Interest

Compound Name: (S)-Chroman-3-carboxylic acid

CAS No.: 1260611-90-2

Cat. No.: B1311124

Get Quote

Executive Summary
Chroman carboxylic acids, specifically chroman-2-carboxylic acid and its derivatives like Trolox,

represent a privileged scaffold in medicinal chemistry. Characterized by a bicyclic 3,4-dihydro-

2H-1-benzopyran core fused with a carboxylic acid moiety, these compounds bridge the gap

between simple aromatic acids and complex lipophilic antioxidants (e.g.,

-tocopherol).

This guide provides a rigorous analysis of their physicochemical properties, focusing on the

critical interplay between the ether oxygen and the carboxylic acid group. It details the

structural determinants of acidity (pKa), lipophilicity (LogP), and oxidative stability, providing

actionable protocols for their synthesis and characterization.

Structural Architecture & Stereochemistry
The Chroman Core
The chroman ring system consists of a benzene ring fused to a six-membered dihydropyran

ring. Unlike the planar chromone (4H-chromen-4-one) system, the chroman ring is non-planar.
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Conformation: The heterocyclic ring typically adopts a half-chair or sofa conformation. This

flexibility is critical for enzyme binding affinity.

Electronic Effects: The oxygen atom at position 1 exerts a strong inductive effect (

) on the C2 position, significantly increasing the acidity of the C2-carboxylic acid compared to
a standard aliphatic acid.

Stereochemistry at C2
The C2 position is a chiral center. The orientation of the carboxylic acid group (axial vs.

equatorial) is governed by the anomeric effect and steric repulsion.

Equatorial Preference: In unsubstituted chroman-2-carboxylic acid, the bulky carboxylic acid

group generally prefers the equatorial position to minimize 1,3-diaxial interactions.

Substituent Influence: Methylation at C2 (as seen in Trolox) locks the conformation and

restricts the rotation of the carboxyl group, influencing pKa and solubility.

Physicochemical Profile
The following data consolidates experimental and predicted values for the two most relevant

derivatives: Chroman-2-carboxylic acid (unsubstituted) and Trolox (antioxidant standard).

Key Physical Constants
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Property
Chroman-2-
carboxylic Acid

Trolox (6-OH-
2,5,7,8-
tetramethyl-)

Significance

Molecular Weight 178.19 g/mol 250.29 g/mol
Fragment-based drug

design suitability.

Melting Point 97.5 – 99 °C 187 – 189 °C

Indicator of crystal

lattice stability;

Trolox's H-bonding

network raises MP.

pKa (COOH) 3.6 – 3.9 (Est.) 3.89

More acidic than

acetic acid (4.76) due

to the electron-

withdrawing ether

oxygen.

pKa (Phenol) N/A 11.80

High pKa ensures the

phenol remains

protonated at

physiological pH (7.4),

essential for H-atom

transfer.

LogP ~1.5 2.8

Trolox is amphiphilic:

soluble in lipids (cell

membranes) and

aqueous buffers.

Solubility
Organic solvents, hot

water

~3 mg/mL (PBS), 30

mg/mL (EtOH)

Trolox is the water-

soluble analog of

Vitamin E.

Spectral Characteristics (Diagnostic Signals)
H NMR (DMSO-

, 300 MHz):
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H2 (Chiral Center): A doublet of doublets (dd) appearing at

4.74 ppm. This downfield shift is characteristic of a proton adjacent to both an ether
oxygen and a carbonyl group.

COOH: Broad singlet at

12.96 ppm.

Aromatic Protons: Multiplets at

6.7 – 7.1 ppm (for unsubstituted variants).

IR Spectroscopy:

C=O Stretch: Sharp band at 1700–1725 cm

.

OH Stretch (Carboxylic): Broad band centered at 3000 cm

.

Chemical Reactivity & Synthesis[1][2][3][4][5]
Synthesis Workflows
The synthesis of chroman-2-carboxylic acids typically proceeds via two major pathways:

Cyclization of phenols or Hydrogenation of chromones.

2-Hydroxyacetophenone

Diketo Ester
Intermediate

Claisen Condensation

Diethyl Oxalate
(NaOEt)

Acid Cyclization
(HCl/AcOH) Chromone-2-carboxylate Hydrogenation

(Pd/C, H2)
Reduction of C2-C3 Chroman-2-carboxylic Acid

Figure 1: Convergent synthetic pathway via chromone intermediate.
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Figure 1: The chromone reduction route is preferred for generating diverse libraries due to the

availability of substituted acetophenones.

Reactivity Profile
Esterification: The C2-carboxylic acid is sterically hindered, especially in 2-methyl substituted

derivatives (Trolox). Fischer esterification requires prolonged reflux or activation (e.g., SOCl

, DCC/DMAP).

Oxidation (Antioxidant Activity):

Mechanism: In 6-hydroxychromans (Trolox), the phenolic OH acts as a Hydrogen Atom

Donor (HAT).

Stability: The carboxyl group at C2 does not participate directly in the radical scavenging

but improves water solubility. The radical intermediate is stabilized by the ether oxygen

para to the radical center.

Experimental Protocols
Protocol A: Synthesis of Chroman-2-carboxylic Acid
(Hydrogenation Method)
Objective: Reduction of chromone-2-carboxylic acid to the chroman scaffold.

Preparation: Dissolve chromone-2-carboxylic acid (20.0 g, 105 mmol) in glacial acetic acid

(200 mL).

Catalyst Addition: Add 10% Pd/C (2.0 g) carefully under an inert atmosphere (Ar or N

).

Hydrogenation: Transfer to a Parr hydrogenation apparatus. Pressurize to 60 psig (4.1 bar)

with H

gas.
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Reaction: Agitate at room temperature for 22–24 hours. Monitor via TLC (Ethyl

Acetate:Hexane 1:1) for disappearance of the starting material.

Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with acetic acid.

Isolation: Concentrate the filtrate in vacuo. Recrystallize the residue from ethyl

acetate/hexane to yield colorless crystals (Yield: ~96%, MP: 97–99 °C).

Protocol B: Potentiometric pKa Determination
Objective: Accurate determination of the carboxylic acid dissociation constant.

Solution Preparation: Prepare a

M solution of the chroman carboxylic acid in a mixed solvent system (e.g., water:methanol
1:1) if water solubility is low, or pure water for Trolox.

Calibration: Calibrate the pH meter using standard buffers (pH 4.01 and 7.00).

Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) at 25 °C under N

purge to prevent CO

absorption.

Calculation: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.

Note: For mixed solvents, apply the Yasuda-Shedlovsky extrapolation to determine

aqueous pKa.

Biological Relevance: Antioxidant Mechanism[6]
The defining feature of 6-hydroxychroman carboxylic acids (Trolox) is their ability to quench

peroxyl radicals (

).
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Figure 2: Hydrogen Atom Transfer (HAT) mechanism of Trolox.

Click to download full resolution via product page

Figure 2: The pKa of the carboxyl group (3.89) ensures it is ionized at physiological pH, aiding

solubility, while the phenolic OH (pKa 11.8) remains protonated to act as the radical trap.
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[https://www.benchchem.com/product/b1311124/docs#physical-and-chemical-
characteristics-of-chroman-carboxylic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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